molecular formula C18H16F3N3S B2365411 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 404902-48-3

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2365411
CAS No.: 404902-48-3
M. Wt: 363.4
InChI Key: CJEVRMPHQPOZMO-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1H-indole-3-ethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    3-(Trifluoromethyl)phenyl isothiocyanate: A precursor in the synthesis of the target compound.

    1H-Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the indole and trifluoromethyl groups, which confer distinct biological and chemical properties. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEVRMPHQPOZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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